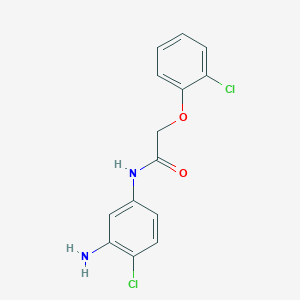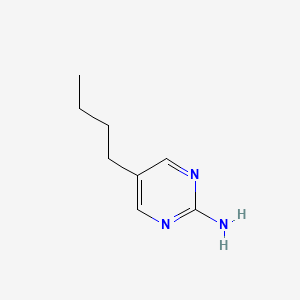
N-Boc-2-methyl-2,3-dihydro-4-pyridone
Descripción general
Descripción
N-Boc-2-methyl-2,3-dihydro-4-pyridone, also known as 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole, is a heterocyclic compound with the empirical formula C9H15NO2. It is a versatile chemical building block that finds applications in scientific research. Its unique structure enables the synthesis of diverse compounds, making it invaluable in drug discovery and organic synthesis .
Synthesis Analysis
- Multicomponent Synthesis : Mehrparvar et al. reported a novel multicomponent reaction for the synthesis of 2-pyridone-3-carboxylic acid derivatives. This three-component reaction involved 3-formylchromones, Meldrum’s acid, and primary amines in water . Metal-Catalyzed Cross-Coupling : Cantrell Jr. et al. examined the π-deficient 2-fluoro pyridine system as a substrate. They successfully obtained 2-pyridone through a metal-catalyzed reaction . Microwave-Assisted Palladium-Catalyzed Reaction : Heo and co-workers achieved the synthesis of amino-substituted 2-pyridone using palladium catalyst under microwave irradiation .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2. It has a bicyclic structure with a pyrrole ring and a Boc (tert-butoxycarbonyl) protecting group. The SMILES notation for this compound is CC©©OC(=O)N1CCC=C1 .
Aplicaciones Científicas De Investigación
Versatile and Efficient Synthesis
A significant application of N-Boc-2-methyl-2,3-dihydro-4-pyridone is found in synthetic chemistry. Kumar, Haritha, and Rao (2003) developed a versatile and efficient method for its preparation from l-(−)-phenylalanine, utilizing the aromatic system as a masked β-keto aldehyde. The key step involves an intramolecular cyclisation to give 2,3-dihydropyridin-4-ones (Kumar, Haritha, & Rao, 2003).
Conjugate Addition Reactions
In the field of organic chemistry, this compound undergoes 1,4-addition reactions with Grignard reagents, as researched by Guo, Dhakal, and Dieter (2013). This process does not require copper catalysis and suggests a conjugate addition pathway (Guo, Dhakal, & Dieter, 2013).
Directed Lithiations
Directed lithiations are another area of application. Young and Comins (2005) achieved sequential tandem directed lithiations of N-Boc-4-methoxy-1,2-dihydropyridine, leading to disubstituted dihydropyridones upon acidic workup (Young & Comins, 2005).
Metabolite Studies
In biochemical studies, Shibata and Matsuo (1989) investigated the correlation between niacin equivalent intake and urinary excretion of its metabolites, including this compound related compounds (Shibata & Matsuo, 1989).
Photocycloaddition Reactions
Sieburth, Rucando, and Lin (1999) explored the synthetic transformations of tricyclic products derived from this compound, highlighting the potential of these compounds in generating cyclooctene with diverse functionalities (Sieburth, Rucando, & Lin, 1999).
Propiedades
IUPAC Name |
tert-butyl 2-methyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h5-6,8H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVRJHBRAWHZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

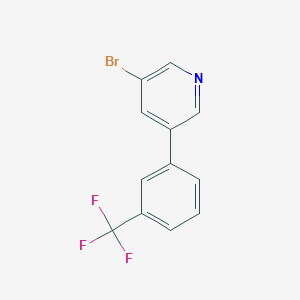


![4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1437945.png)
![(2-[4-(2-Furoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437947.png)

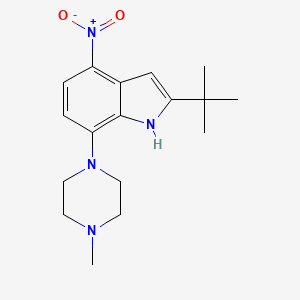
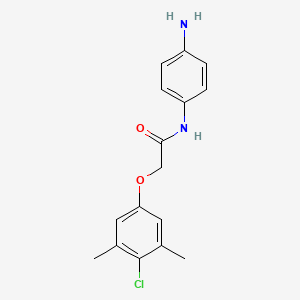

![1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine](/img/structure/B1437953.png)
